6-methoxy-1H-indazole-5-carboxamide - 1955532-15-6

6-methoxy-1H-indazole-5-carboxamide

Catalog Number: EVT-3152738
CAS Number: 1955532-15-6
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1H-Indazole carboxamides are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. [] The 1H-indazole scaffold, characterized by a benzene ring fused to a pyrazole ring, offers versatility for structural modification, leading to a wide range of pharmacological properties. [, ] These molecules typically consist of a carboxamide group (-C(O)NH2) attached to the indazole ring, often at position 3 or 5. [, ] Substitutions on the indazole ring and the carboxamide nitrogen contribute to fine-tuning their pharmacological profiles. [, ]

Synthesis Analysis
  • Formation of the Indazole Ring: A common approach involves the construction of the indazole ring system from substituted phenylhydrazines and appropriate carbonyl compounds. []

    • Reaction of a carboxylic acid precursor with an amine in the presence of a coupling reagent. []
    • Transformation of a nitrile group on the indazole ring to a carboxamide. []
  • Regioselective Alkylation: Regioselective alkylation at either the N-1 or N-2 position of the indazole ring is crucial for achieving desired biological activity. Factors like steric hindrance and electronic effects of ring substituents, as well as the choice of alkylating agent, influence regioselectivity. [] For instance, employing a strong base like sodium hydride in THF with alkyl bromides favors N-1 alkylation, while electron-withdrawing groups on the indazole ring can shift the preference towards N-2 alkylation. []

Molecular Structure Analysis
  • Planarity: The indazole ring system generally adopts a planar conformation. []

  • Intramolecular Hydrogen Bonding: The presence of a carboxamide group allows for intramolecular hydrogen bonding interactions with other substituents on the indazole ring, impacting conformational preferences and influencing binding interactions with biological targets. []

  • Substituent Effects: Substitutions on the indazole ring and the carboxamide nitrogen significantly alter the physicochemical properties of these molecules. [] These modifications affect factors like lipophilicity, solubility, and electronic distribution, ultimately influencing their interactions with biological targets and their pharmacokinetic profiles. []

Mechanism of Action
    • Glycogen Synthase Kinase-3β (GSK-3β): This enzyme is implicated in various cellular processes, and its dysregulation is linked to mood disorders. [] 1H-Indazole carboxamides act as ATP-competitive inhibitors of GSK-3β, blocking its activity and offering therapeutic potential for mood disorders. []
    • Protein Kinase CK2: This enzyme plays a role in cell proliferation and survival. Certain 1H-indazole carboxamides have demonstrated potent nanomolar inhibitory activity against CK2. []
    • Phosphodiesterase 2A (PDE2A): Inhibiting PDE2A is a potential therapeutic strategy for cognitive impairment in neuropsychiatric disorders. 1H-Indazole carboxamides have shown promise as potent and selective PDE2A inhibitors. [, ]
    • Serotonin Receptor Ligands: Some derivatives exhibit selective binding affinity for the serotonin 5-HT4 receptor. [] This receptor subtype is involved in gastrointestinal motility and central nervous system functions.
    • 5-HT6 Receptor Inverse Agonists: These compounds have gained attention for their potential to treat cognitive deficits. []
Physical and Chemical Properties Analysis
  • Lipophilicity: Lipophilicity, often measured by the partition coefficient (LogP), is a crucial parameter affecting membrane permeability and drug-likeness. Substitutions with alkyl chains or aromatic rings tend to increase lipophilicity. []

  • Melting Point: The melting point provides information about the intermolecular forces within the crystal lattice. Substituents can influence melting point by affecting packing efficiency and intermolecular interactions. []

Applications
  • Mood Disorders: Inhibitors of GSK-3β, such as certain 1H-indazole carboxamides, show potential for treating mood disorders like bipolar disorder. [] By inhibiting GSK-3β, these compounds can modulate signaling pathways implicated in mood regulation.

  • Cancer: The potent inhibitory activity of some 1H-indazole carboxamides against protein kinase CK2 makes them attractive candidates for anticancer drug development. [] CK2 is often overexpressed in various cancers, and inhibiting its activity could potentially suppress tumor growth.

  • Cognitive Enhancement: 1H-Indazole carboxamides acting as 5-HT6 receptor inverse agonists have demonstrated promising results in preclinical models of cognitive impairment. [] These compounds could potentially enhance cognitive function in conditions like Alzheimer's disease.

  • Pain Management: The involvement of the 5-HT4 receptor in pain perception has led to the investigation of 1H-indazole carboxamide derivatives as potential analgesics. []

Future Directions
  • Further Exploration of Structure-Activity Relationships: Continued investigation of the relationship between specific structural modifications and their impact on biological activity is crucial for developing more potent and selective 1H-indazole carboxamide derivatives. []

  • Optimization of Pharmacokinetic Properties: Efforts should focus on improving drug-like properties, such as metabolic stability, oral bioavailability, and brain penetration, to enhance the clinical translatability of promising candidates. [, ]

  • Development of Novel Therapeutic Applications: Given the diverse pharmacological activities exhibited by 1H-indazole carboxamides, exploring their potential in other therapeutic areas, such as inflammatory diseases or viral infections, could lead to new treatment options. []

Alizapride (N-((1-Allyl-2-pyrrolidinyl)methyl)-6-methoxy-1H-benzotriazole-5-carboxamide hydrochloride)

    Compound Description: Alizapride is a neuroleptic drug, meaning it is used to treat certain mental/mood disorders. Studies [, ] have examined its crystal structure, revealing a planar benzamide moiety stabilized by an intramolecular hydrogen bond. The pyrrolidine side chain adopts a folded conformation.

6-Methoxy-1H-Indole-2-Carboxylic Acid (MICA)

    Compound Description: MICA is an antifungal metabolite produced by the bacterium Bacillus toyonensis []. It shows promising activity against fungal pathogens such as Candida albicans and Aspergillus niger.

1-(2-Iodobenzoyl)-6-methoxy-1H-indole-3-carbaldehyde

    Compound Description: This compound's crystal structure was studied, revealing key structural features such as a planar indole ring system [].

N-Phenylpyridine-3-carboxamide (NPP3C)

    Compound Description: NPP3C acts as an inhibitor of viral RNA replication in dengue virus and other flaviviruses []. It shows antiviral activity with a half-maximal effective concentration (EC50) of 7.1 μM against dengue virus.

6-Acetyl-1H-indazole (6A1HI)

    Compound Description: 6A1HI demonstrates potent and specific antiviral activity against dengue virus by inhibiting viral RNA replication []. It exhibits a half-maximal effective concentration (EC50) of 6.5 μM and significantly reduces infectious dengue virus particle production.

(1H-Indazol-1-yl)methanol Derivatives

    Compound Description: These derivatives are formed through the reaction of NH-indazoles with formaldehyde in an acidic environment []. The study elucidated the reaction mechanism and characterized these derivatives using NMR spectroscopy and crystallography.

    Compound Description: This compound displays antiproliferative activity against several cancer cell lines []. Its synthesis, involving a three-step procedure from 2,6-difluorobenzonitrile, and its crystal structure have been reported.

N-1 Alkylindazoles

    Compound Description: This study focuses on developing a regioselective protocol for synthesizing N-1 alkylindazoles [], highlighting the influence of ring substituents on the regioselectivity of N-alkylation.

3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides

    Compound Description: This series comprises potent and orally bioavailable tyrosine threonine kinase (TTK) inhibitors with anticancer properties []. The design of these inhibitors was guided by structure-activity relationship studies and X-ray crystallography.

5-Methoxy-1H-Indole-2-Carboxylic Acid (MI2CA)

    Compound Description: MI2CA has a newly discovered polymorph characterized by X-ray diffraction, infrared spectroscopy, and density functional theory (DFT) calculations []. This polymorph forms cyclic dimers through double hydrogen bonds, and its structural features are influenced by interactions involving the indole NH, methoxy groups, and C–H⋯O contacts.

N-[(4-Piperidinyl)methyl]-1H-indazole-3-carboxamide and 4-[(4-Piperidinyl)methoxy]-2H-pyrrolo[3,4-c]quinoline Derivatives

    Compound Description: These compound series demonstrate high selectivity for serotonin 4 receptors (5-HT4R) and show potential as analgesic agents []. They exhibit potent antagonistic activity against 5-HT4R while demonstrating good in vitro pharmacokinetic properties.

5-Hetarylamino-1H-indazole Derivatives

    Compound Description: This group includes 11 potent protein kinase CK2 inhibitors with nanomolar IC50 values []. Structure-activity relationship (SAR) analysis and molecular modeling identified promising substituents for enhancing activity and physicochemical properties.

(2-Amino-3,4,5-trimethoxyphenyl)(6-methoxy-1H-indol-3-yl)methanone

    Compound Description: This compound is a Combretastatin A-4 analogue with anticancer activity []. It exhibits superior cytotoxic activity against the MCF-7 breast cancer cell line (IC50 = 0.013 µM) compared to Combretastatin A-4 and demonstrates potent in vivo antitumor effects.

N-[(1-Alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides

    Compound Description: This series comprises potent and selective ATP-competitive glycogen synthase kinase 3β (GSK-3β) inhibitors that exhibit in vivo efficacy in a mouse model of mania []. These inhibitors were designed based on X-ray crystallographic data of a compound bound to GSK-3β.

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and its 5,3-regioisomer

    Compound Description: 3,5-AB-CHMFUPPYCA was identified as a 'research chemical' initially misidentified as a synthetic cannabinoid []. The compound and its 5,3-regioisomer were synthesized and characterized to confirm the structure.

(6-Methoxy-2,5-dinitro-quinoline-4-yl)-(5-vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanol

2-Amino-4-Isopropyl-6-Methoxy-N-Phenylpyrimidine-5-Carboxamides

    Compound Description: This series of compounds was synthesized from substituted dithioacetals and guanidine, and their IR and 1H NMR spectra were correlated with Hammett sigma constants and other parameters [].

6-Bromo-5-methoxy-1H-indole-3-carboxylic acid and Derivatives

    Compound Description: A new synthetic strategy was developed for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a key intermediate in synthesizing Herdmanine D, an anti-inflammatory natural product. This method also allows for the preparation of various amide derivatives [].

2-Mercapto-5-methoxy-1H-benzimidazole (S1) and Derivatives

    Compound Description: S1 and its derivatives (S2, S3) were synthesized and tested for antifungal activity against plant pathogens []. They showed varying degrees of effectiveness in inhibiting the growth of Fusarium oxysporum, Macrophomina phasiolina, and Rhizoctonia solani.

Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate

    Compound Description: This compound's crystal structure has been analyzed, revealing a half-chair conformation for the cyclohexene ring and a planar indazole ring []. The crystal structure is stabilized by intermolecular hydrogen bonds.

6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][1,4]dioxin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

    Compound Description: This compound is an unexpected side product obtained during the synthesis of 1,4-tetrahydronaphthodioxane benzamides, a novel family of antibacterial agents []. This side product forms through an intramolecular cyclization reaction.

3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)phenyl]-1H-Indazole-1-Carboxamide

    Compound Description: This compound demonstrates notable inhibitory activity against the proliferation of several cancer cell lines [].

3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide

    Compound Description: This compound exhibits inhibitory activity against the proliferation of certain cancer cell lines []. Its crystal structure has been determined.

6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

    Compound Description: This compound exhibits potent diuretic properties and has potential as a novel treatment for hypertension []. It exists in two polymorphic modifications: triclinic and monoclinic.

    Compound Description: These coordination complexes were synthesized and evaluated for their antimicrobial, antioxidant, and enzyme inhibition properties []. The ligand, 4,5,6,7-tetrahydro-1H-indazole, coordinates to the metal ions in different geometries depending on the metal and anion involved.

6-[(Ethylthio)methyl]-1H-indazole

    Compound Description: This compound's synthesis was improved by replacing a mesylate intermediate with a bromide derivative, leading to a threefold increase in overall yield [].

1-(4-Cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide (CUMYL-4CN-BINACA)

    Compound Description: CUMYL-4CN-BINACA is a synthetic cannabinoid receptor agonist identified as a new psychoactive substance [].

N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ADB-CHMINACA)

    Compound Description: ADB-CHMINACA is a potent synthetic cannabinoid receptor agonist associated with severe adverse effects and fatalities [].

3-(5-{[4-(Aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile (DB07075)

    Compound Description: DB07075 has been identified as a potential inhibitor of cancer Osaka thyroid kinase (COT) through molecular docking and in silico ADMET studies [].

    Compound Description: These 1-phenyl-1H-indazole derivatives were synthesized and found to possess analgesic and anti-inflammatory activities [].

6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole (Compound 31)

    Compound Description: Compound 31 acts as an inhibitor of the transient receptor potential ion channel TRPA1, which is involved in pain sensation []. The study suggests that Compound 31 exerts its inhibitory effect by interacting with the pore domain of TRPA1.

N-(2,2-Dimethyl-1,3-dioxan-5-yl)-1H-indazole-3-carboxamide

    Compound Description: This compound is an intermediate in the synthesis of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide, a potent 5-HT3 receptor antagonist [].

5-Substituted-1H-Indazoles as GSK-3β Inhibitors

    Compound Description: 2D/3D-QSAR and molecular docking studies were employed to optimize 5-substituted-1H-indazoles as inhibitors of GSK-3β, a target for various diseases [].

1-Aminobenzyl-1H-indazole-3-carboxamide Analogues

    Compound Description: Two potent antiviral analogues with activity against hepatitis C virus (HCV) were developed from a lead compound []. These analogues exhibited good potency and selectivity, making them promising candidates for further development.

N-Benzyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxamide Derivatives

    Compound Description: This series of febuxostat-based compounds was synthesized and evaluated for antibacterial activity []. Molecular docking studies suggested they target ALK receptors.

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

    Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2, currently in phase I clinical trials for B-cell lymphoma [].

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

    Compound Description: TAK-915 is a pyrazolo[1,5-a]pyrimidine-based phosphodiesterase 2A (PDE2A) inhibitor with potential for treating cognitive disorders [, ].

Thieno[2,3-c]pyrazole-5-carboxamide Derivatives

    Compound Description: Several new heterocyclic compounds were synthesized from a thieno[2,3-c]pyrazole-5-carboxamide starting material and exhibited antibacterial and antifungal activities [].

3-Bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide

    Compound Description: This compound's crystal structure has been determined [].

N-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide

    Compound Description: This compound is a novel, selective, and competitive inhibitor of human monoamine oxidase B (MAO-B) with potential applications in treating neurodegenerative diseases [].

N-[4-[6-tert-Butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide (RG7109)

    Compound Description: RG7109 is a potent inhibitor of the hepatitis C virus NS5B polymerase, identified through structure-activity relationship studies targeting the viral polymerase [].

5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole (MMIMI)

    Compound Description: Spectroscopic and computational studies were conducted on MMIMI to understand its structural, vibrational, and electronic properties [].

Properties

CAS Number

1955532-15-6

Product Name

6-methoxy-1H-indazole-5-carboxamide

IUPAC Name

6-methoxy-1H-indazole-5-carboxamide

Molecular Formula

C9H9N3O2

Molecular Weight

191.19

InChI

InChI=1S/C9H9N3O2/c1-14-8-3-7-5(4-11-12-7)2-6(8)9(10)13/h2-4H,1H3,(H2,10,13)(H,11,12)

InChI Key

PENYCCLHUDKBOA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C=NNC2=C1)C(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.